(5Z)-5-(2,5-dimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-(2,5-dimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo-triazoles This compound is characterized by its unique structure, which includes multiple methoxy groups and a thiazolo-triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2,5-dimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the benzylidene and phenyl groups through condensation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the synthetic route to minimize costs and maximize efficiency. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2,5-dimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the benzylidene group can yield the corresponding benzyl derivative.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-(2,5-dimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is studied for its potential as a building block in organic synthesis
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities. The presence of multiple methoxy groups and the thiazolo-triazole core may contribute to its biological activity.
Industry
In industry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable starting material for the production of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5Z)-5-(2,5-dimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The methoxy groups and the thiazolo-triazole core may play a role in binding to these targets, leading to modulation of their activity. Further studies are needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo-triazoles and benzylidene derivatives, such as:
- (5Z)-5-(2,4-dimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-5-(2,5-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of (5Z)-5-(2,5-dimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific arrangement of methoxy groups and the thiazolo-triazole core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H21N3O6S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H21N3O6S/c1-27-14-6-7-15(28-2)12(8-14)11-18-21(26)25-22(32-18)23-20(24-25)13-9-16(29-3)19(31-5)17(10-13)30-4/h6-11H,1-5H3/b18-11- |
InChI Key |
TXNPZKYGDYIRKJ-WQRHYEAKSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)S2 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)S2 |
Origin of Product |
United States |
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